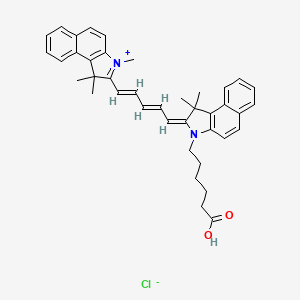

Cy55 carboxylic acid

Übersicht

Beschreibung

Cy55 carboxylic acid is a useful research compound. Its molecular formula is C40H43ClN2O2 and its molecular weight is 619.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cy55 carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cy55 carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cytochrome b558 in Neutrophil Membrane : A study explored the topology of cytochrome b558, a crucial component of the superoxide-generating system in neutrophils and B lymphocytes, using antibodies against synthetic peptides. The research highlighted areas exposed to the outside of cells and those buried in the membrane or exposed to the cytoplasmic side (Imajoh-ohmi et al., 1992).

Pseudomonas aeruginosa Exotoxin A : This study investigated the effects of mutating an active site glutamic acid in Pseudomonas aeruginosa exotoxin A and its impact on enzymic activity and cytotoxicity. The findings could be relevant to understanding how modifications at carboxylic acid sites influence protein function (Lukáč & Collier, 1988).

Enantiospecific Adsorption on Chiral Gold Clusters : A study using density functional calculations examined the adsorption of a chiral amino acid (cysteine) on a chiral Au55 cluster, revealing insights into enantiospecific adsorption and its potential applications in asymmetric nanocatalysts (López-Lozano, Pérez & Garzón, 2006).

Hexaheme Cytochrome c552 from Escherichia coli : This research focused on the purification and properties of a hexaheme cytochrome c552, providing valuable information on its molecular and enzymatic characteristics, which could be relevant to understanding related cytochrome systems (Kajie & Anraku, 1986).

Synthesis and Properties of Cyanine Dyes with Carboxylic Acid : The study synthesized pentamethine cyanine dyes with propionic acid handles and analyzed their optical properties. These findings are significant for understanding the behavior of carboxylic acid-containing dyes in various applications (Dost, Gressel & Henary, 2017).

Evolution for Exogenous Octanoic Acid Tolerance : This research used an evolutionary approach to improve Escherichia coli tolerance to exogenous octanoic acid, leading to increased carboxylic acid production and altered membrane integrity. This study highlights the role of the cell membrane in microbial tolerance to carboxylic acids (Royce et al., 2015).

Human Erythrocyte p55 and Glycophorin C Interaction : This paper discusses the binding of the PDZ domain of human erythrocyte p55 to the cytoplasmic carboxyl terminus of glycophorin C, offering insights into specific protein-protein interactions involving carboxyl groups (Marfatia et al., 1997).

Cytoplasmic Domain of Phagocyte Oxidase Cytochrome b558 : This study explores the functional cytoplasmic domain of cytochrome b558, which plays a role in the activation of the phagocyte respiratory burst, highlighting the interactions of cytochrome components with other cellular proteins (Rotrosen et al., 1990).

Mechanism of Amide Formation by Carbodiimide in Aqueous Media : This research investigated the mechanism of amide formation between carboxylic acid and amine, using carboxylic acids in different media. The findings are crucial for understanding the reactivity of carboxylic acids in bioconjugation (Nakajima & Ikada, 1995).

Cytochrome-c552 from Thermus thermophilus : The study determined the three-dimensional structure of cytochrome-c552 from Thermus thermophilus, providing insights into the structural differences important for thermostability and binding, which could be relevant to understanding similar cytochrome systems (Than et al., 1997).

Eigenschaften

IUPAC Name |

6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNAFNWOXFAMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H43ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CY5.5-COOH (chloride) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

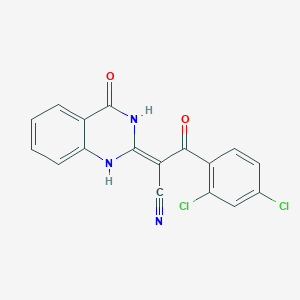

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,6S)-3-[[(2S,10R,10aR)-1,2,3,4,10,10a-hexahydro-10-hydroxy-4-oxo-2-phenylpyrimido[1,2-a]indol-10-yl]methyl]-6-(phenylmethyl)-2,5-piperazinedione](/img/structure/B8058546.png)

![10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoicacid](/img/structure/B8058595.png)

![10-[(1-Oxohexadecyl)oxy-d31]-octadecanoicacid](/img/structure/B8058596.png)

![1-[2-(2,4-Dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B8058611.png)

![[Dibutyl-[8-[dibutyl(trifluoromethylsulfonyloxy)stannyl]octyl]stannyl] trifluoromethanesulfonate](/img/structure/B8058630.png)